molecular formula C13H16N2O6 B2553260 Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate CAS No. 893780-18-2

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate

Cat. No.: B2553260
CAS No.: 893780-18-2
M. Wt: 296.279
InChI Key: JDFBAXUKYYSTDS-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate is an organic compound with the molecular formula C13H16N2O6. It is a derivative of phenol and is characterized by the presence of an ethyl ester group, an acetylamino group, and a nitro group attached to a phenoxy ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate typically involves the following steps:

    Nitration: The starting material, 2-aminophenol, undergoes nitration to introduce the nitro group at the 4-position.

    Acetylation: The amino group is then acetylated using acetic anhydride to form the acetylamino derivative.

    Esterification: Finally, the phenol derivative is esterified with ethyl 2-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: Ethyl 2-[2-(amino)-4-nitrophenoxy]propanoate.

    Hydrolysis: 2-[2-(acetylamino)-4-nitrophenoxy]propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with cellular targets.

Comparison with Similar Compounds

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate can be compared with other similar compounds such as:

    Ethyl 2-[2-(amino)-4-nitrophenoxy]propanoate: Lacks the acetyl group, leading to different reactivity and biological activity.

    2-[2-(acetylamino)-4-nitrophenoxy]propanoic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.

    Ethyl 2-[2-(acetylamino)-4-hydroxyphenoxy]propanoate: Lacks the nitro group, resulting in different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-acetamido-4-nitrophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-4-20-13(17)8(2)21-12-6-5-10(15(18)19)7-11(12)14-9(3)16/h5-8H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFBAXUKYYSTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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